TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE
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Overview
Description
TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a tetrahydrobenzoimidazole core with an epiminomethanoimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to maintain consistent reaction conditions. The purification process typically involves crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility
Mechanism of Action
The mechanism of action of TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-isoindole-1,3-dione: Shares a similar core structure but lacks the epiminomethanoimino bridge.
Tetrahydro-2-benzofuran-1,3-dione: Another heterocyclic compound with a different ring system.
Indole derivatives: Compounds with an indole core, exhibiting diverse biological activities .
Uniqueness
TETRAHYDRO-1H-3A,7A-(EPIMINOMETHANOIMINO)BENZIMIDAZOLE-2,9-DIONE is unique due to its specific structural features, including the epiminomethanoimino bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7,9,10,12-tetrazatricyclo[4.3.3.01,6]dodecane-8,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-5-9-7-3-1-2-4-8(7,11-5)12-6(14)10-7/h1-4H2,(H2,9,11,13)(H2,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOGPCKUJVAQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)(NC(=O)N2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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